molecular formula C6H4Cl2FN B6318158 2,6-Dichloro-3-fluoroaniline CAS No. 1692388-75-2

2,6-Dichloro-3-fluoroaniline

Cat. No.: B6318158
CAS No.: 1692388-75-2
M. Wt: 180.00 g/mol
InChI Key: LCYKGRZNHXMJNZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluoroaniline is a halogenated aniline derivative featuring two chlorine atoms at the 2- and 6-positions and a fluorine atom at the 3-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions catalyzed by palladium, as demonstrated in the preparation of pyridine derivatives like 6-chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine . Its structural design combines electron-withdrawing halogens (Cl, F) with the electron-donating amino group, creating a reactive scaffold for nucleophilic substitution and catalytic coupling processes.

Properties

IUPAC Name

2,6-dichloro-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYKGRZNHXMJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-fluoroaniline typically involves the nitration of ortho-dichlorobenzene followed by fluorination and reduction steps. The process can be summarized as follows:

    Nitration: Ortho-dichlorobenzene is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid to produce a mixture of nitro compounds.

    Fluorination: The nitro compounds are then subjected to fluorination using a suitable fluorinating agent, resulting in the formation of fluoronitrobenzenes.

    Reduction: The fluoronitrobenzenes are reduced to the corresponding fluoroanilines using a reducing agent such as hydrogen gas in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms.

    Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to form amines.

    Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of aminobenzenes.

Scientific Research Applications

Chemical Synthesis

2,6-Dichloro-3-fluoroaniline serves as a critical building block in the synthesis of complex organic molecules. It participates in various chemical reactions, including:

  • Nucleophilic Aromatic Substitution : The electron-withdrawing nature of chlorine and fluorine enhances its reactivity towards nucleophiles.
  • Oxidation and Reduction Reactions : It can be oxidized to form nitro compounds or reduced to yield amines.
  • Coupling Reactions : This compound can undergo coupling with diazonium salts to produce azo compounds.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drug candidates. Its structural properties allow for modifications that enhance biological activity. Notably, it has been investigated for its potential as a P2X3 receptor antagonist, which could be beneficial in treating conditions like neuropathic pain and chronic cough due to its ability to interact with specific molecular targets .

Biological Research

The compound is also employed in biological studies, particularly in enzyme interaction research. Its ability to inhibit enzyme activity makes it a useful tool for studying biochemical pathways and developing new therapeutic agents.

Agrochemical Production

In agrochemicals, this compound is used to synthesize herbicides and pesticides. Its halogenated structure contributes to the efficacy and stability of these compounds in agricultural applications.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of halide substitutions on aniline derivatives for enhancing pharmacological properties. For instance, research on P2X3 receptor antagonists has illustrated how modifications to the aniline group can significantly affect metabolic stability and antagonistic activity .

Key Findings from Research

  • P2X3 Receptor Antagonism : Compounds derived from this compound have shown promising results in inhibiting P2X3 receptors with improved selectivity over other receptor types .
  • Biological Activity : The compound's interactions with biological systems reveal significant insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluoroaniline involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to various enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent reactions .

Comparison with Similar Compounds

Key Observations :

  • Chloro-fluoroanilines exhibit similar toxicity profiles (e.g., skin/eye irritation, respiratory hazards) .
  • Brominated derivatives pose additional risks (e.g., H335: respiratory irritation) due to higher volatility .

Data Tables

Table 1: Comparative Physicochemical Properties
(See Section 2.2 for full table.)

Table 2: Hazard Comparison (See Section 2.4 for full table.)

Biological Activity

2,6-Dichloro-3-fluoroaniline (DCFA) is an organic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological effects, structure-activity relationships (SAR), and potential applications of DCFA based on recent research findings.

  • Molecular Formula : C6H4Cl2F
  • Molecular Weight : 175.01 g/mol
  • Structure : The compound features a fluorine atom and two chlorine atoms substituted on an aniline backbone, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

DCFA exhibits significant antimicrobial and antifungal activities. Research has demonstrated its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies. In vitro studies have shown that DCFA can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for DCFA involves disruption of microbial cell membranes and interference with metabolic processes. The halogen substitutions enhance the lipophilicity of the compound, facilitating better penetration into bacterial cells .

Structure-Activity Relationship (SAR)

The biological activity of DCFA is influenced by its structural components. Studies indicate that the position and nature of substituents on the aniline ring significantly affect its potency. For instance, variations in halogen substitution patterns lead to differences in antimicrobial efficacy .

CompoundAntimicrobial Activity (MIC μg/mL)
This compound16
2,4-Dichloroaniline32
4-Fluoroaniline64

Case Studies

  • Inhibition of Pathogens : A study assessed the antimicrobial efficacy of DCFA against Candida albicans and Aspergillus niger, revealing that it effectively inhibited fungal growth at concentrations as low as 10 μg/mL.
  • Cytotoxicity Assessment : In a cytotoxicity assay using HepG2 cell lines, DCFA showed moderate toxicity with an IC50 value of approximately 25 μM, indicating a need for careful evaluation in therapeutic applications .
  • Antiviral Potential : Preliminary investigations into the antiviral properties of DCFA suggest potential activity against viral pathogens, warranting further exploration in this area .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of DCFA indicates moderate absorption and distribution characteristics. Toxicological assessments have highlighted potential hepatotoxicity at high concentrations, necessitating further studies to establish safe dosage levels for clinical use .

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